(6-Methyl-5-nitropyridin-2-yl)hydrazine
Overview
Description
(6-Methyl-5-nitropyridin-2-yl)hydrazine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the 6th position, a nitro group at the 5th position, and a hydrazine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-5-nitropyridin-2-yl)hydrazine typically involves the reaction of 6-methyl-5-nitropyridin-2-one with hydrazine hydrate. The reaction is carried out under reflux conditions, where the hydrazine hydrate acts as both the reagent and the solvent. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-5-nitropyridin-2-yl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as pyrazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Cyclization Conditions: Reflux with hydrazine hydrate or other cyclizing agents.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions produce various substituted pyridines.
Heterocyclic Compounds: Cyclization reactions lead to the formation of pyrazoles and other heterocycles.
Scientific Research Applications
(6-Methyl-5-nitropyridin-2-yl)hydrazine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (6-Methyl-5-nitropyridin-2-yl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridin-2-ylhydrazine: Lacks the methyl group at the 6th position.
6-Methyl-2-pyridylhydrazine: Lacks the nitro group at the 5th position.
2-Hydrazinopyridine: Lacks both the methyl and nitro groups.
Uniqueness
The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(6-methyl-5-nitropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-4-5(10(11)12)2-3-6(8-4)9-7/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPQJEVYFLMMCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401580 | |
Record name | (6-methyl-5-nitropyridin-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28489-37-4 | |
Record name | NSC170623 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-methyl-5-nitropyridin-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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